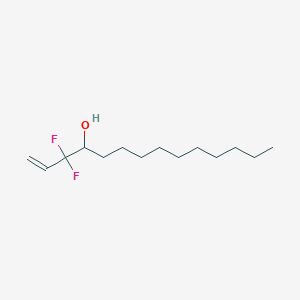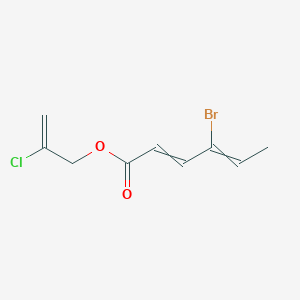
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate is an organic compound characterized by the presence of both chlorine and bromine atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-bromohexa-2,4-dienoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds present in the molecule can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-propen-1-ol: Similar in structure but lacks the bromine atom.
2-Chloro-4-bromobenzaldehyde: Contains both chlorine and bromine but has a different core structure.
2-Bromo-4-chloro-1-fluorobenzene: Another compound with both chlorine and bromine atoms but includes a fluorine atom as well.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields of research make it a valuable compound .
Propiedades
Número CAS |
89752-66-9 |
|---|---|
Fórmula molecular |
C9H10BrClO2 |
Peso molecular |
265.53 g/mol |
Nombre IUPAC |
2-chloroprop-2-enyl 4-bromohexa-2,4-dienoate |
InChI |
InChI=1S/C9H10BrClO2/c1-3-8(10)4-5-9(12)13-6-7(2)11/h3-5H,2,6H2,1H3 |
Clave InChI |
FBHLZGSMABWTCB-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C=CC(=O)OCC(=C)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


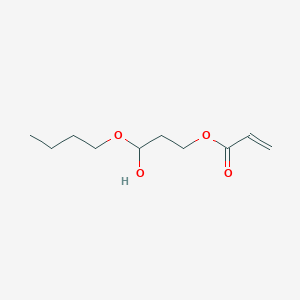
silane](/img/structure/B14385406.png)
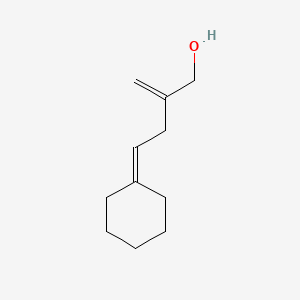
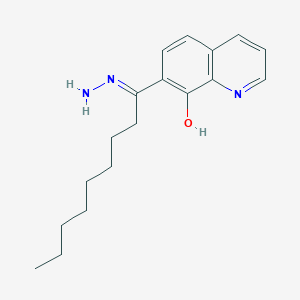
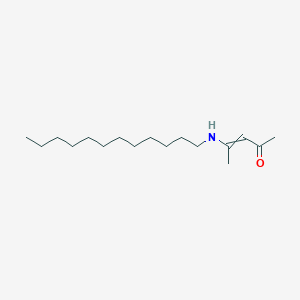

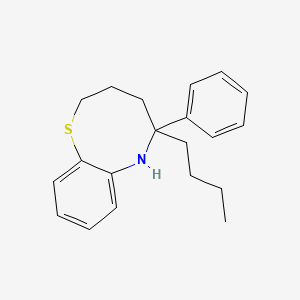
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)
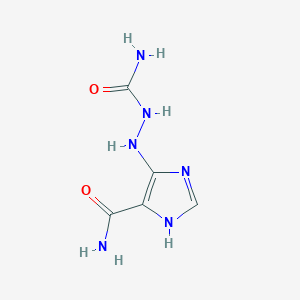

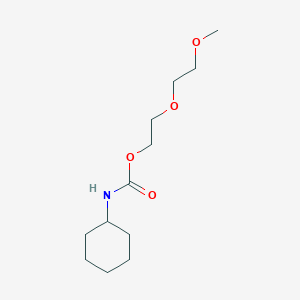

![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
